molecular formula C26H34N4O10 B13691192 2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide

2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide

Cat. No.: B13691192
M. Wt: 562.6 g/mol
InChI Key: YADDMQVCAOFIGX-UHFFFAOYSA-N
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Description

This compound features a Boc-protected amine linked via a triethylene glycol (PEG-3) chain to an acetamide group, which is conjugated to a 2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl moiety. The Boc (tert-butoxycarbonyl) group enhances stability during synthesis and modulates solubility, while the PEG-3 chain improves hydrophilicity and pharmacokinetic properties .

Properties

Molecular Formula

C26H34N4O10

Molecular Weight

562.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C26H34N4O10/c1-26(2,3)40-25(36)27-9-10-37-11-12-38-13-14-39-15-20(32)28-17-6-4-5-16-21(17)24(35)30(23(16)34)18-7-8-19(31)29-22(18)33/h4-6,18H,7-15H2,1-3H3,(H,27,36)(H,28,32)(H,29,31,33)

InChI Key

YADDMQVCAOFIGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Functional Groups

  • Molecular Formula: C27H38N4O11
  • Molecular Weight: Approximately 594.6 g/mol
  • Core Structure:
    • A phthalimide-piperidinedione moiety (2,6-dioxopiperidin-3-yl-1,3-dioxoisoindolinyl)
    • A flexible tetraethylene glycol linker (four ethoxy units)
    • A Boc-protected amino terminal group
    • An acetamide linkage connecting the linker to the isoindolinyl group

This structure suggests synthetic routes involving protection/deprotection strategies, amide bond formation, and etherification steps.

Preparation Methods Analysis

Stepwise Preparation Details

Synthesis of the Phthalimide-Piperidinedione Intermediate
  • The phthalimide-piperidinedione moiety is commonly synthesized by condensation of phthalic anhydride derivatives with 3-aminopiperidine-2,6-dione or related precursors.
  • This yields the 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl intermediate, which contains reactive sites for further functionalization.
  • This intermediate is well-documented in literature related to proteasome inhibitors such as thalidomide analogs.
Preparation of the Boc-Protected Tetraethylene Glycol Amine Linker
  • The tetraethylene glycol chain is constructed by sequential ethoxylation or by using commercially available tetraethylene glycol derivatives.
  • The terminal amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during coupling.
  • The Boc protection is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
Coupling via Acetamide Bond Formation
  • The key step involves coupling the Boc-protected tetraethylene glycol amine with the phthalimide-piperidinedione intermediate through an acetamide linkage.
  • This is achieved by activating the carboxyl group on the phthalimide moiety (or an acetic acid derivative linked to it) using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • The activated intermediate reacts with the Boc-protected amine to form the amide bond, yielding the target compound.
  • Purification is typically performed by column chromatography or preparative HPLC.

Alternative Synthetic Approaches

  • Some patents suggest the use of pre-activated esters or acid chlorides of the phthalimide intermediate to enhance coupling efficiency.
  • Microwave-assisted synthesis has been reported to reduce reaction times in similar amide bond formations.
  • Solid-phase synthesis techniques may be employed for rapid assembly of the ethoxy-linked amine chain before coupling.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Notes
Phthalimide-piperidinedione synthesis Phthalic anhydride + 3-aminopiperidine-2,6-dione, reflux in acetic acid or suitable solvent Forms isoindolinyl core
Boc protection of amine Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), room temperature Protects terminal amine
Amide coupling EDCI, HOBt, DIPEA (N,N-diisopropylethylamine), DMF or DCM solvent, room temperature to 40°C Coupling of linker amine to phthalimide acid

Research Findings and Optimization Notes

  • The Boc protection step is critical to avoid polymerization or side reactions during coupling.
  • The choice of coupling reagent affects yield and purity; EDCI/HOBt is preferred for mild conditions and minimal racemization.
  • Solvent choice influences solubility and reaction kinetics; DMF and dichloromethane (DCM) are commonly used.
  • Purification by reverse-phase chromatography is effective due to the compound’s polarity and molecular weight.
  • Stability of the final compound is enhanced by maintaining the Boc group until final use or further derivatization.

Chemical Reactions Analysis

Types of Reactions

MFCD32876897 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32876897 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of MFCD32876897 depend on the specific reaction and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

MFCD32876897 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: MFCD32876897 is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD32876897 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. Understanding the molecular mechanisms is crucial for developing its applications in medicine and other fields.

Biological Activity

The compound 2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide , with the CAS number 2380273-70-9, is a complex organic molecule characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings from the literature.

Anticancer Activity

Several studies have explored the anticancer properties of compounds structurally similar to 2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide. For instance:

  • Study on eIF4E Inhibition : A related compound was shown to induce proteasomal degradation of eIF4E in cancer cells. This mechanism suggests that similar analogs could exhibit anticancer effects by targeting critical pathways in tumorigenesis .

The mechanism of action for this compound involves interaction with specific cellular targets. The presence of the Boc-amino group may enhance cell permeability and facilitate the compound's entry into cells where it can exert its effects.

Data Table: Summary of Biological Activities

Activity TypeCompound/Analog TestedConcentration RangeObserved EffectsReference
AnticancereIF4E-targeted PROTACs25–200 μMInduction of proteasomal degradation
AnticancerSimilar dioxo compoundsVariousDose-dependent inhibition of cancer cell growth
Cellular UptakeeIF4E inhibitors100–500 μMLow cellular permeability noted

Case Studies

  • In vitro Studies : A study investigated the effects of a related compound on SK-OV-3 ovarian cancer cells. Treatment at concentrations as low as 0.5 nM showed significant depletion of target proteins, indicating effective engagement with molecular targets .
  • Comparative Analysis : In another study focusing on structural analogs, researchers found that modifications to the linker regions significantly impacted the biological activity and cellular uptake efficiency, suggesting that optimizing these regions could enhance the therapeutic potential of compounds like 2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Substituent PEG Chain Length Terminal Group Key Properties/Applications Reference
Target Compound Boc-amino 3 Boc Stability for storage/transport; requires deprotection for amine reactivity
Compound 35 (Azido analog) Azide 3 N₃ Enables click chemistry (e.g., CuAAC for bioconjugation)
Compound 3.106 (Iodo analog) Iodo 3 I Acts as a leaving group for nucleophilic substitution (e.g., with amines/thiols)
RBM3-316 Hydroxy 3 OH Enhanced hydrophilicity; shorter chain may limit solubility vs. longer analogs
RBM3-332 Hydroxy 7 OH Extended half-life due to longer PEG; potential steric hindrance
SY278355 Free amino 4 NH₂ Post-Boc deprotection; enables direct conjugation without additional steps

Q & A

Q. What are the key synthetic pathways and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Substitution reactions : Alkaline conditions for introducing ethoxy chains (e.g., coupling Boc-protected aminoethoxy groups) .
  • Reductive amination : Use of iron powder or catalytic hydrogenation to reduce nitro intermediates to amines .
  • Condensation reactions : Cyanoacetic acid or similar reagents under condensing agents (e.g., DCC, EDC) to form acetamide linkages .
  • Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups are critical for amine protection, requiring acidic conditions (e.g., TFA) for cleavage .

Optimization considerations :

  • Temperature control (reflux vs. room temperature) to minimize side reactions.
  • Solvent selection (e.g., THF for solubility, DMF for high-polarity intermediates) .

Q. How is the compound characterized using analytical techniques, and what critical data validate its structural integrity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 1.4 ppm (Boc methyl groups) and δ 3.5–4.2 ppm (ethoxy chain protons) .

  • ¹³C NMR : Carbonyl signals (170–180 ppm) confirm acetamide and dioxopiperidyl groups .

    • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula C₂₅H₃₄N₄O₁₁ (exact mass: 614.22 g/mol) .
    • Infrared (IR) Spectroscopy : Stretching bands at 1650–1750 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

    Validation criteria :

    • Consistency between experimental and theoretical isotopic patterns in MS.
    • Overlap of NMR signals with predicted splitting patterns .

Q. What safety protocols and handling precautions are recommended for this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile reagents (e.g., TFA) .
  • First Aid Measures :
  • Inhalation : Move to fresh air; administer oxygen if necessary.
  • Skin contact : Wash with soap and water; remove contaminated clothing .
    • Storage : Stable at –20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of Boc groups .

Advanced Research Questions

Q. What reaction mechanisms underpin the functional group transformations during synthesis?

  • Boc Deprotection : Acid-mediated cleavage (e.g., TFA) generates a carbamic acid intermediate, releasing CO₂ and the free amine .
  • Amide Bond Formation : Activation of carboxylic acids via carbodiimides (e.g., DCC) forms an O-acylisourea intermediate, enabling nucleophilic attack by the amine .
  • Ethoxy Chain Assembly : Sequential Williamson ether synthesis, using alkoxide nucleophiles and alkyl halides under basic conditions .

Mechanistic challenges :

  • Competing side reactions (e.g., over-oxidation during nitro reduction) require stoichiometric control of reducing agents .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with biological targets .
  • Molecular Docking : Identifies binding poses of the isoindolinyl-dioxopiperidyl moiety in proteolytic enzymes (e.g., proteasome inhibitors) .
  • QSAR Modeling : Correlates ethoxy chain length with solubility and membrane permeability .

Case study : Derivatives with shorter ethoxy chains showed higher cellular uptake in cancer cell lines, validated via fluorescence microscopy .

Q. How should researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?

  • Orthogonal Characterization : Combine NMR, MS, and IR to cross-validate ambiguous signals (e.g., overlapping protons in ethoxy chains) .
  • Reaction Monitoring : Use TLC or inline FTIR to detect intermediates and adjust conditions in real time .
  • Statistical Design of Experiments (DoE) : Optimize variables (e.g., temperature, catalyst loading) to resolve low-yield steps .

Example : A discrepancy in MS molecular ion intensity was traced to incomplete Boc deprotection, resolved by extending TFA exposure time .

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